molecular formula C14H26N2O5S B12524518 Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine CAS No. 691364-64-4

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine

Cat. No.: B12524518
CAS No.: 691364-64-4
M. Wt: 334.43 g/mol
InChI Key: ZZHYRLQTQJSRNJ-UNXYVOJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is a modified dipeptide comprising glycine and L-cysteine residues linked via a thioether bond to a hydroxy-oxononanyl side chain. Its systematic IUPAC name is derived as follows:

  • Parent structure : L-cysteine (2-amino-3-sulfanylpropanoic acid) with a substituent at the sulfur atom.
  • Substituent : A 4-hydroxy-1-oxononan-3-yl group, which is a nine-carbon chain featuring a hydroxyl group at position 4, a ketone group at position 1, and attachment to cysteine’s sulfur at position 3.
  • Glycyl moiety : An aminoacetyl group (-NHCH$$_2$$CO-) bonded to the α-amino group of cysteine.

The full IUPAC name is:
(2R)-2-[(2-aminoacetyl)amino]-3-[(4-hydroxy-1-oxononan-3-yl)sulfanyl]propanoic acid

Structural representation :

          O
          ||
CH\(_3\)(CH\(_2\))\(_4\)-C-CH\(_2\)-CH(OH)-CH\(_2\)-S-CH\(_2\)-CH(NH-CO-CH\(_2\)-NH\(_2\))-COOH

This structure highlights the thioether linkage between cysteine’s sulfur and the nonan-3-yl group, alongside the glycyl modification at the N-terminus.

Molecular formula : C$${14}$$H$${24}$$N$$2$$O$$5$$S
Molecular weight : 332.41 g/mol (calculated from atomic masses).

Synonyms and Variant Nomenclatures in Biochemical Literature

The compound is referenced under multiple names in biochemical contexts, reflecting its functional groups and metabolic relationships:

  • Primary synonyms :
    • S-(4-Hydroxy-1-oxononan-3-yl)-glycylcysteine
    • Glycyl-L-cysteine-S-(4-hydroxyketononan-3-yl) conjugate
    • N-Glycyl-3-(4-hydroxy-1-oxonon-3-yl)sulfanyl-L-alanine
  • Functional descriptors :

    • 4-Hydroxy-2-nonenal-cysteine-glycine adduct (emphasizes its origin from lipid peroxidation products).
    • Glutathione-derived mercapturate precursor (in the context of detoxification pathways).
  • Database identifiers :

    • Hypothetical PubChem CID: Analogous to S-(1-hydroxyhexan-3-yl)-L-cysteine (CID 134820456), but with a longer carbon chain and ketone modification.
    • Biocyc accession: Likely classified under "HNE conjugates" in metabolic pathway databases.

Relationship to 4-Hydroxy-2-nonenal (HNE) Conjugate Family

This compound belongs to a broader class of HNE-derived conjugates , which are critical in cellular detoxification. Key relationships include:

Structural and Functional Links to HNE

  • HNE precursor : 4-Hydroxy-2-nonenal (HNE; C$$9$$H$${16}$$O$$_2$$) is a reactive α,β-unsaturated aldehyde generated during lipid peroxidation. Its electrophilic β-carbon reacts with nucleophilic thiols (e.g., cysteine residues) to form stable thioether adducts.
  • Conjugate formation : In vivo, HNE first conjugates with glutathione (GSH) via glutathione-S-transferases (GSTs), forming HNE-GSH. This is subsequently hydrolyzed to HNE-cysteine (via γ-glutamyl transpeptidase) and then acetylated to mercapturic acids. This compound represents an intermediate in this pathway, where glycine is retained prior to acetylation (Table 1).

Table 1: Comparative Analysis of HNE Conjugates

Conjugate Name Structure Metabolic Role
HNE-GSH Glutathione linked via thioether Initial detoxification product
HNE-Cysteine Cysteine-thioether conjugate Degradation intermediate
Glycyl-HNE-Cysteine Glycyl-cysteine-thioether adduct Pathway intermediate
HNE-Mercapturate N-Acetylcysteine conjugate Excretory form

Biochemical Significance

  • Antioxidant defense : By sequestering HNE, this conjugate mitigates oxidative damage to proteins and DNA.
  • Metabolic flexibility : The glycyl moiety may facilitate transport or further processing, as seen in glycine’s role in glutathione metabolism.

Properties

CAS No.

691364-64-4

Molecular Formula

C14H26N2O5S

Molecular Weight

334.43 g/mol

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxy-1-oxononan-3-yl)sulfanylpropanoic acid

InChI

InChI=1S/C14H26N2O5S/c1-2-3-4-5-11(18)12(6-7-17)22-9-10(14(20)21)16-13(19)8-15/h7,10-12,18H,2-6,8-9,15H2,1H3,(H,16,19)(H,20,21)/t10-,11?,12?/m0/s1

InChI Key

ZZHYRLQTQJSRNJ-UNXYVOJBSA-N

Isomeric SMILES

CCCCCC(C(CC=O)SC[C@@H](C(=O)O)NC(=O)CN)O

Canonical SMILES

CCCCCC(C(CC=O)SCC(C(=O)O)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

A common method for introducing sulfur-containing substituents involves nucleophilic attack by the cysteine thiolate on an electrophilic center. For example, 2-bromo-2-methylpropionyl bromide reacts with L-cysteine under mild conditions to form N-acylated derivatives. This approach could be adapted to introduce the oxononanoyl group:

  • Protection of Functional Groups :

    • Thiol group: Blocked using trityl chloride or benzyl groups to prevent premature oxidation.
    • Amino group: Protected via acylation (e.g., acetyl) or tert-butoxycarbonyl (Boc) groups.
  • Electrophilic Activation :

    • 4-Hydroxy-1-oxononan-3-yl derivatives are activated as bromides, mesylates, or tosylates to enhance electrophilicity.
  • Coupling Reaction :

    • The protected cysteinylglycine reacts with the activated electrophile in polar aprotic solvents (e.g., DMF, THF) under basic conditions (e.g., NaHCO₃, Et₃N).
Step Reagents/Conditions Yield Source
Thiol protection Trityl chloride, DMF, RT 89%
Electrophile activation 2-Bromo-2-methylpropionyl bromide, THF, 5°C 50–54%
Coupling DMF, Et₃N, RT 58–60%

Enzymatic and Chemical Hydrolysis

Hydrolysis of intermediates is critical for deprotection or functional group interconversion. For example, S-(4-hydroxy-nonenal-3-yl)-cysteinylglycine undergoes hydrolysis to release glycine and form S-(4-hydroxy-nonenal-3-yl)-L-cysteine. This method could be extended to the oxononanoyl derivative:

Acidic Hydrolysis

Concentrated HCl or H₂SO₄ in aqueous media cleaves esters or amides, enabling deprotection:

  • Example : Hydrolysis of 2-mercaptothiazoline-4-carboxylic acid with HCl yields cysteine.
  • Conditions : 60°C, 2–3 hours, followed by neutralization and crystallization.
Substrate Hydrolysis Conditions Product Yield Source
2-Mercaptothiazoline-4-carboxylic acid 200 mL HCl, 60°C, 3 hours DL-Cysteine 91–96%
S-(4-hydroxy-nonenal-3-yl)-cysteinylglycine H₂O, pH 7.2–7.5, RT S-(4-hydroxy-nonenal-3-yl)-L-cysteine 84.4%

Conjugation via Carbodiimide-Mediated Coupling

Carbodiimide-based reagents (e.g., HOBt-DEC, DCC) facilitate amide bond formation between carboxylates and amines. This method is used in glycyrrhizic acid conjugates with S-benzyl-L-cysteine:

Key Steps

  • Activation : Carboxylic acid derivatives (e.g., oxononanoyl chloride) react with HOBt in the presence of a base (e.g., Et₃N).
  • Coupling : The activated intermediate reacts with cysteinylglycine to form the amide bond.
Component Reagents Solvent Yield Source
Glycyrrhizic acid HOBt, DEC, Et₃N DMF 58%
S-Benzyl-L-cysteine HOSu, DEC, Dioxane Dioxane 60%

Alternative Approaches

Chemoenzymatic Methods

Enzymes like lipases or proteases may catalyze regioselective acylations. However, current literature lacks examples for this specific compound.

Challenges and Optimization Strategies

  • Stereochemical Control : The 4-hydroxy-1-oxononan-3-yl group’s stereochemistry requires chiral resolution or asymmetric synthesis.
  • Purification : Reverse-phase HPLC or crystallization is critical for isolating the target compound, as seen in DL-cysteine synthesis.
  • Scalability : Multi-step syntheses (e.g., acylation → hydrolysis) may reduce overall yield. Simplified protocols, such as one-pot reactions, could improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfenic acids.

    Reduction: The carbonyl group in the 4-hydroxy-1-oxononan-3-yl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Disulfides or sulfenic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying protein interactions and enzyme mechanisms due to its peptide-like structure.

    Medicine: Potential therapeutic applications in drug design and delivery.

    Industry: Use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The glycyl and cysteine residues can mimic natural peptides, allowing the compound to bind to active sites and modulate biological activity. The 4-hydroxy-1-oxononan-3-yl moiety can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences between Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine and related S-substituted L-cysteine derivatives:

Compound Name Substituent Group Backbone Modification Key Functional Groups
Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cys 4-hydroxy-1-oxononan-3-yl Glycyl (dipeptide) Hydroxyl, ketone, thioether
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine 3,4-dihydroxybutyl N-Acetyl Two hydroxyls, thioether
S-Allyl-L-cysteine Allyl (CH₂CHCH₂) None Thioether, alkene
S-(1,2-Dicarboxyethyl)-L-cysteine 1,2-dicarboxyethyl None Two carboxyl groups, thioether

Key Observations :

  • Substituent Complexity : The 9-carbon substituent in the target compound introduces greater hydrophobicity compared to shorter chains (e.g., 3,4-dihydroxybutyl in N-acetyl derivatives) but retains moderate polarity due to hydroxyl and ketone groups.
Metabolic Origins and Detection

S-substituted L-cysteine derivatives are often urinary metabolites of xenobiotics. For example:

  • N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine arises from exposure to butadiene, a product of plant combustion .
  • N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is linked to acrylamide exposure .

In contrast, the 4-hydroxy-1-oxononan-3-yl substituent in this compound suggests a parent compound with a long-chain aldehyde or ketone, possibly derived from lipid peroxidation or microbial metabolism. Detection methods for such metabolites typically involve liquid chromatography-mass spectrometry (LC-MS), though the compound’s size and polarity may necessitate specialized extraction protocols .

Physicochemical Properties
  • Solubility : The glycyl group enhances water solubility compared to N-acetylated analogs, while the long-chain substituent may increase membrane permeability.
  • Reactivity : The ketone group at position 1 could act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in proteins or glutathione .

Biological Activity

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant defense, immune modulation, and antiviral properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a cysteine derivative characterized by the presence of a glycyl group and a hydroxynonanoyl moiety. The structural features contribute to its reactivity and biological functions.

  • Antioxidant Activity :
    • Cysteine derivatives are known precursors for glutathione synthesis, which plays a crucial role in cellular antioxidant defense. This compound may enhance glutathione levels, thereby mitigating oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS) .
  • Immune Modulation :
    • Research indicates that cysteine can influence immune responses by modulating cytokine production. It has been shown to affect interleukin (IL)-17 levels, which are important in regulating immune functions . This suggests potential applications in conditions where immune modulation is beneficial.
  • Antiviral Properties :
    • Preliminary studies suggest that compounds similar to this compound exhibit antiviral activity against HIV-1. For instance, related cysteine derivatives have demonstrated the ability to inhibit viral protein accumulation in cell cultures . The selectivity index for these compounds indicates a favorable therapeutic window.

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReferences
AntioxidantIncreases glutathione synthesis; reduces oxidative stress
Immune ModulationModulates IL-17 production; affects immune response
AntiviralInhibits HIV-1 protein accumulation; cytotoxicity assessment

Case Studies

  • Antioxidant Role in Surgical Recovery :
    A study highlighted the role of cysteine supplementation in improving recovery times post-surgery by enhancing antioxidant defenses through increased glutathione levels. This suggests that this compound could have similar benefits in clinical settings where oxidative stress is prevalent .
  • HIV-Inhibition Studies :
    In vitro studies using lymphoid cell lines demonstrated that derivatives similar to this compound inhibited HIV replication effectively, with IC50 values indicating significant antiviral potency at low concentrations. The selectivity index was notably high, suggesting reduced toxicity compared to traditional antiviral agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.